molecular formula C7H7N3O B2714788 7-Methoxyimidazo[1,2-a]pyrimidine CAS No. 375857-78-6

7-Methoxyimidazo[1,2-a]pyrimidine

Cat. No. B2714788
CAS RN: 375857-78-6
M. Wt: 149.153
InChI Key: CJSLSEQMMQWPEE-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Corrosion Inhibition

7-Methoxyimidazo[1,2-a]pyrimidine derivatives, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO), have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These studies, utilizing techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrate that these compounds are mixed-type inhibitors and adhere to the mild steel surface following the Langmuir adsorption isotherm. Surface analyses using Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) confirm their protective action on steel surfaces (Yadav et al., 2015).

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial properties. A study synthesizing various 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines revealed significant in vitro antimicrobial activity against a range of microorganisms. Notably, 5-n-octylaminoimidazo[1,2-a]pyrimidine showed substantial activity against all tested microbes (Revanker et al., 1975).

Optical Properties and Fluorescent Sensing

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through A3 coupling and cyclization processes using copper oxide nanoparticles. Their optical properties, particularly fluorescence intensities, were studied and found to be influenced by electron-donating and electron-withdrawing substitutions. Interestingly, certain derivatives, like 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, can act as fluorescent sensors for zinc ion, with a detection limit significantly lower than the maximum allowable concentration in drinking water set by WHO (Rawat et al., 2018).

Catalysis in Synthesis

7-Methoxyimidazo[1,2-a]pyrimidine compounds are employed as catalysts in the synthesis of various biologically active compounds. For instance, they have been used in the synthesis of imidazo[1,2-a]pyrimidine derivatives through catalytic processes, demonstrating their utility in facilitating and optimizing chemical reactions in medicinal chemistry (Shaaban et al., 2011).

properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSLSEQMMQWPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC=CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyimidazo[1,2-a]pyrimidine

Synthesis routes and methods

Procedure details

2-Amino-4-chloropyrimidine (1.00 g, 7.72 mmol) and sodium methoxide (1.25 g, 23.2 mmol) were suspended in methanol (20 ml) and heated under reflux for 2 h then cooled to ambient temperature. Chloroacetaldehyde (2.4 ml of a 45% w/w solution in water, 15.44 mmol) was added and the mixture heated under reflux for 22 h, allowed to cool to ambient temperature then pre-adsorbed directly onto silica. Purification by chromatography on silica gel eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-4%) gave 7-methoxyimidazo[1,2-a]pyrimidine (0.77 g, 67%) as a white crystalline solid: δH (400 MHz, CDCl3) 4.04 (3H, s), 6.41 (1H, d, J 7), 7.31 (1H, d, J 1), 7.50 (1H, d, J 1), 8.17 (1H, d, J 7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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